5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N3/c9-6-3-12-7(13-4-6)14-2-1-8(10,11)5-14/h3-4H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTZFVSRJDYJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at the Pyrimidine Ring
The foundational step in synthesizing this compound involves introducing the 3,3-difluoropyrrolidine moiety to the pyrimidine scaffold. This is typically achieved via SNAr (nucleophilic aromatic substitution) under basic conditions.
- Reaction Protocol :
A mixture of 2-chloro-5-bromopyrimidine (1.0 equiv) and 3,3-difluoropyrrolidine (1.2 equiv) is refluxed in anhydrous dimethylformamide (DMF) with potassium carbonate (2.0 equiv) as a base. The reaction proceeds at 80–90°C for 12–16 hours, yielding the target compound after aqueous workup. - Key Considerations :
Bromination of Preformed 2-(3,3-Difluoropyrrolidin-1-yl)Pyrimidine
An alternative route involves brominating 2-(3,3-difluoropyrrolidin-1-yl)pyrimidine at the 5-position. This method avoids competing side reactions during substitution.
- Bromination Agents :
| Bromination Method | Temperature (°C) | Yield (%) | Selectivity (5- vs. 3-Bromo) |
|---|---|---|---|
| Br₂ in CH₂Cl₂ | −10 to 0 | 78–82 | 9:1 |
| NBS in CH₃CN | 25 | 65–70 | 7:1 |
Data synthesized from patent literature and reaction optimization studies.
Optimization of Reaction Conditions
Temperature Control in Bromination
Low temperatures (−10°C to 0°C) are critical for minimizing di-bromination byproducts. For example, bromination at 5°C or below suppresses the formation of 3,5-dibromo derivatives, as demonstrated in CN104447570A.
Solvent Systems
- Polar Protic Solvents (e.g., MeOH) : Facilitate proton transfer but may deactivate electrophilic bromine.
- Polar Aprotic Solvents (e.g., DMF, CH₃CN) : Enhance electrophilicity of bromine, improving reaction rates.
Industrial-Scale Production Strategies
Continuous Flow Reactors
Adopting continuous flow systems reduces reaction times and improves safety during bromine handling. For instance, a telescoped process combining nucleophilic substitution and bromination achieves 85% overall yield with <2% impurities.
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) isolates the target compound in >95% purity.
- Recrystallization : Methanol/water mixtures yield crystalline product suitable for pharmaceutical applications.
Mechanistic Insights and Side Reactions
Competing Pathways in Bromination
Bromine may attack the pyrimidine ring at the 3- or 5-position due to electronic effects. The 5-position is favored due to:
Mitigating Hydrolysis of the Pyrrolidine Moiety
The 3,3-difluoropyrrolidine group is susceptible to hydrolysis under acidic conditions. Neutral pH (6–8) during workup preserves the difluoro functionality.
Comparative Analysis of Synthetic Routes
| Parameter | Nucleophilic Substitution Pathway | Bromination Pathway |
|---|---|---|
| Overall Yield (%) | 70–75 | 65–70 |
| Purity After Workup (%) | >95 | 90–93 |
| Scalability | High (batch reactors) | Moderate (flow) |
| Cost of Raw Materials | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The pyrimidine ring can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as a solvent, and elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with different nucleophiles would yield various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Probes: Utilized in the design of probes for studying biological processes.
Industry:
Material Science: Explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and structure-activity relationship (SAR) analysis.
Comparison with Similar Compounds
Substituent Variations on Pyrimidine/Pyridine Cores
Pyrimidine Derivatives
5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine (22c) Structure: Bromopyrimidine with a phenoxy group substituted with trifluoromethoxy. Key Data: Yield: 79%; ¹H NMR shows aromatic proton shifts at δ 8.21–7.13 ppm . Comparison: The bulky trifluoromethoxy-phenoxy group increases steric hindrance compared to the compact difluoropyrrolidine in the target compound. This may reduce membrane permeability but enhance binding to aromatic pockets in proteins.
3-({5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl}amino)phenol Structure: Bromopyrimidine with a pyrrolidine substituent and an amino-phenol group. Key Data: Molecular formula C₁₃H₁₄BrN₅O (MW 344.19 g/mol) .
5-Bromo-2-(pyrrolidin-2-yl)pyrimidine Hydrochloride Structure: Non-fluorinated pyrrolidine substituent; hydrochloride salt. Key Data: Molecular formula C₈H₁₁BrClN₃ . Comparison: The absence of fluorine reduces lipophilicity, likely decreasing blood-brain barrier penetration. The hydrochloride salt enhances aqueous solubility but may alter pharmacokinetics.
Pyridine Derivatives
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)-3-nitropyridine (190750) Structure: Pyridine core with nitro and difluoropyrrolidine groups. Key Data: C₉H₈BrF₂N₃O₂ (MW 308.09 g/mol); 95% purity .
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridin-3-amine (190751)
- Structure : Pyridine with amine and difluoropyrrolidine substituents.
- Key Data : C₉H₁₀BrF₂N₃ (MW 278.11 g/mol) .
- Comparison : The amine group offers nucleophilic sites for further functionalization, a feature absent in the target compound.
Structural and Physicochemical Properties
| Compound | Core | Substituent | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | Pyrimidine | 3,3-Difluoropyrrolidine | 250.04 | High lipophilicity (fluorine), moderate steric hindrance |
| 5-Bromo-2-(4-(trifluoromethoxy)phenoxy)pyrimidine | Pyrimidine | Trifluoromethoxy-phenoxy | - | Bulky substituent; potential for π-π stacking |
| 5-Bromo-2-(pyrrolidin-2-yl)pyrimidine HCl | Pyrimidine | Non-fluorinated pyrrolidine | 263.55 | Reduced lipophilicity; enhanced solubility via salt formation |
| 190750 (Pyridine derivative) | Pyridine | 3,3-Difluoropyrrolidine + NO₂ | 308.09 | Nitro group enhances electrophilicity; pyridine core alters electronic density |
Crystal Packing and Intermolecular Interactions
- The pyrimidine derivative in forms intermolecular C–H···N and C–H···O bonds, creating a 1D chain structure . The target compound’s difluoropyrrolidine group may induce unique packing via F···H or F···F interactions, though direct crystallographic data is lacking.
Biological Activity
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.
This compound (CAS No. 494772-39-3) has the molecular formula and a molecular weight of 264.07 g/mol. The compound features a bromine atom at the 5-position of the pyrimidine ring and a 3,3-difluoropyrrolidin-1-yl group at the 2-position.
Synthesis Method:
- Starting Materials: The synthesis begins with commercially available pyrimidine derivatives and 3,3-difluoropyrrolidine.
- Bromination: The pyrimidine ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS).
- Substitution Reaction: The brominated pyrimidine undergoes nucleophilic substitution with 3,3-difluoropyrrolidine in the presence of a base like potassium carbonate (K2CO3) to yield the final product.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of certain enzymes or receptors, influencing various biochemical pathways. Detailed structure-activity relationship (SAR) studies are essential for identifying these interactions and understanding the compound's pharmacological profile.
Anticancer Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, studies on pyrimidine derivatives have shown potent cytotoxicity against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 16 | MCF-7 | 0.09 ± 0.0085 |
| Compound 16 | A549 | 0.03 ± 0.0056 |
| Compound 16 | Colo-205 | 0.01 ± 0.074 |
| Compound 16 | A2780 | 0.12 ± 0.064 |
These results suggest that modifications in the chemical structure can lead to enhanced anticancer efficacy .
Antimicrobial Activity
The antimicrobial potential of related pyrimidines has also been explored, with various compounds exhibiting activity against multiple microbial strains such as E. coli, S. aureus, and K. pneumoniae. However, specific data on the antimicrobial efficacy of this compound remains limited and warrants further investigation .
Case Studies
Several studies have investigated the biological applications of pyrimidine derivatives:
- Anticancer Studies: A series of pyrimidine-based compounds were tested for cytotoxicity against cancer cell lines, revealing that structural variations significantly impacted their effectiveness.
- Enzyme Inhibition: Research has indicated that some pyrimidines act as inhibitors for phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
